molecular formula C13H20O4 B3392970 Spiro[5.5]undecane-3,9-dicarboxylic acid CAS No. 161513-32-2

Spiro[5.5]undecane-3,9-dicarboxylic acid

Cat. No.: B3392970
CAS No.: 161513-32-2
M. Wt: 240.29 g/mol
InChI Key: FRUMYGCUBVVMEU-UHFFFAOYSA-N
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Description

Spiro[5.5]undecane-3,9-dicarboxylic acid is a unique organic compound characterized by its spirocyclic structure, which consists of two fused five-membered rings. This compound is known for its intriguing conformational and configurational properties, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[5.5]undecane-3,9-dicarboxylic acid typically involves the reaction of cyclohexanone with malonic acid in the presence of a strong base, such as sodium ethoxide. The reaction proceeds through a series of steps, including aldol condensation, cyclization, and decarboxylation, to yield the desired spirocyclic product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as those employed in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and catalyst concentration, can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Spiro[5.5]undecane-3,9-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Spiro[5.5]undecane-3,9-dicarboxylic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of spiro[5.5]undecane-3,9-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Spiro[5.5]undecane derivatives: Compounds with similar spirocyclic structures but different functional groups.

    Spiro[5.5]undecane-3,9-dioxane: A derivative with oxygen-containing heterocycles.

    Spiro[5.5]undecane-3,9-dithiane: A derivative with sulfur-containing heterocycles.

Uniqueness

Spiro[5.5]undecane-3,9-dicarboxylic acid is unique due to its specific spirocyclic structure and the presence of two carboxylic acid groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

spiro[5.5]undecane-3,9-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O4/c14-11(15)9-1-5-13(6-2-9)7-3-10(4-8-13)12(16)17/h9-10H,1-8H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUMYGCUBVVMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(=O)O)CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[5.5]undecane-3,9-dicarboxylic acid
Reactant of Route 2
Spiro[5.5]undecane-3,9-dicarboxylic acid
Reactant of Route 3
Spiro[5.5]undecane-3,9-dicarboxylic acid
Reactant of Route 4
Spiro[5.5]undecane-3,9-dicarboxylic acid
Reactant of Route 5
Spiro[5.5]undecane-3,9-dicarboxylic acid
Reactant of Route 6
Spiro[5.5]undecane-3,9-dicarboxylic acid

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